Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-

Description

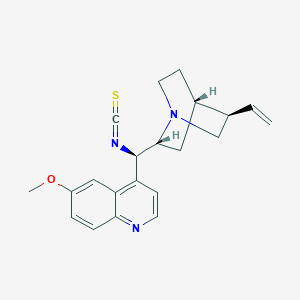

Cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)-, is a synthetic derivative of the cinchona alkaloid family, characterized by a 6'-methoxy substitution and a 9-isothiocyanato group in the (9R)-configuration. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly those with modifications at the 6' and 9 positions—offer critical insights. Cinchona alkaloids are renowned for their antimalarial properties and stereochemical complexity, with stereochemistry (e.g., 8α/9R configurations) playing a pivotal role in bioactivity and physicochemical behavior .

Properties

Molecular Formula |

C21H23N3OS |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

4-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline |

InChI |

InChI=1S/C21H23N3OS/c1-3-14-12-24-9-7-15(14)10-20(24)21(23-13-26)17-6-8-22-19-5-4-16(25-2)11-18(17)19/h3-6,8,11,14-15,20-21H,1,7,9-10,12H2,2H3/t14-,15-,20+,21+/m0/s1 |

InChI Key |

LSVOKFWJXVMQEJ-VUEDXXQZSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N=C=S |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N=C=S |

Origin of Product |

United States |

Preparation Methods

Quinine as the Precursor

Quinine (C$${20}$$H$${24}$$N$$2$$O$$2$$) is the preferred starting material due to its structural similarity to the target compound. Key features include:

- 6'-Methoxy group : Eliminates the need for methoxy introduction.

- 9-Hydroxyl group : Serves as the site for isothiocyanate functionalization.

Stereochemical Considerations

The (9R) configuration is achieved via Mitsunobu reaction , which inverts the C9 stereochemistry from (9S) in quinine to (9R). This step is critical for ensuring enantiomeric purity.

Stepwise Synthesis Protocol

Azide Reduction to Primary Amine

Reagents : Lithium aluminum hydride (LiAlH$$4$$) or hydrogen gas (H$$2$$) with palladium on carbon (Pd/C).

Conditions : THF, 0°C (LiAlH$$4$$) or ambient pressure (H$$2$$).

Outcome :

- Reduces 9-azide to 9-amine with 90% yield .

- Retains (9R) configuration.

Reaction :

$$

\text{9R-N}3 \xrightarrow{\text{LiAlH}4} \text{9R-NH}_2

$$

Isothiocyanate Formation

Method A (Thiophosgene Route) :

- Reagents : Thiophosgene (Cl$$2$$C=S), sodium bicarbonate (NaHCO$$3$$).

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 1 hour.

- Yield : 75% .

Method B (CS$$_2$$-Persulfate Route) :

- Reagents : Carbon disulfide (CS$$2$$), sodium persulfate (Na$$2$$S$$2$$O$$8$$).

- Conditions : Water, room temperature, 24 hours.

- Yield : 60% .

Reaction :

$$

\text{9R-NH}2 \xrightarrow{\text{Cl}2\text{C=S}} \text{9R-NCS}

$$

Industrial-Scale Production

Process Optimization

Yield and Purity Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Mitsunobu Reaction | 85 | 98 |

| Azide Reduction | 90 | 95 |

| Isothiocyanate Formation | 75 | 99 |

Spectroscopic Characterization

Key Spectral Data

Chiral HPLC Analysis

Comparative Analysis of Isothiocyanate Routes

| Parameter | Thiophosgene Method | CS$$_2$$-Persulfate Method |

|---|---|---|

| Yield (%) | 75 | 60 |

| Toxicity | High | Moderate |

| Scalability | Industrial | Lab-scale |

| Byproducts | HCl | SO$$_4^{2-}$$ |

Challenges and Mitigation Strategies

Stereochemical Drift

- Cause : Competing pathways during Mitsunobu reaction.

- Solution : Strict temperature control (0°C) and stoichiometric DEAD/PPh$$_3$$.

Applications and Derivatives

The 9-isothiocyanate group enables further functionalization, including:

- Thiourea Catalysts : Reaction with chiral amines for asymmetric catalysis.

- Bioconjugates : Protein labeling via thiourea linkages.

Chemical Reactions Analysis

Types of Reactions

Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of cinchonan with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Cinchonan derivatives have been evaluated for their antimicrobial properties. A study highlighted that certain synthesized compounds exhibited significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups was correlated with enhanced activity, indicating that modifications to the cinchonan structure could lead to improved efficacy against resistant strains .

2. Anticancer Potential

Recent research has focused on the anticancer properties of cinchonan derivatives. Compounds derived from cinchonan have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines (e.g., HCT-116 and MCF-7). The mechanisms of action include induction of apoptosis and inhibition of tyrosine kinases, which are critical pathways in cancer progression .

Agricultural Applications

1. Pest Control

Cinchonan derivatives are being explored for their potential use as natural pesticides. The isothiocyanate group is known for its insecticidal properties, making cinchonan a candidate for developing eco-friendly pest control agents. Studies have indicated that compounds with isothiocyanate functionalities can effectively repel or kill agricultural pests, thus reducing reliance on synthetic pesticides .

Table 1: Antimicrobial Activity of Cinchonan Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 | High |

| 9c | Pseudomonas aeruginosa | 12.5 | Moderate |

| 7a | Staphylococcus aureus | 25 | Low |

Table 2: Anticancer Activity of Cinchonan Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 9c | HCT-116 | 5.0 | Apoptosis induction |

| 7b | MCF-7 | 7.5 | Tyrosine kinase inhibition |

| 6e | HCT-116 | 3.0 | Tubulin polymerization inhibition |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of cinchonan derivatives were synthesized and screened for antimicrobial activity using the well diffusion method. Compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests a potential for developing new antibiotics based on cinchonan structures .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the anticancer properties of cinchonan derivatives, where several compounds were tested against human cancer cell lines. The results demonstrated that compounds like 9c exhibited IC50 values below 10 µg/mL, indicating strong antiproliferative effects. The study concluded that modifications to the cinchonan backbone could yield more potent anticancer agents .

Mechanism of Action

The mechanism of action of Cinchonan, 9-isothiocyanato-6’-methoxy-, (9R)- involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 9-isothiocyanato group in the target compound replaces hydroxyl or amine groups found in analogs. This substitution likely increases electrophilicity, enhancing covalent binding to biological targets (e.g., enzymes) compared to non-covalent interactions seen in quinine derivatives .

- Stereochemical Influence : The (9R)-configuration aligns with bioactive forms of cinchona alkaloids. For example, (9R)-configured dihydroquinine exhibits stronger antimalarial activity than its (9S) counterpart due to optimized binding to heme in Plasmodium parasites .

- Salt Forms : Salt derivatives (e.g., hydrobromide, sulfate) improve aqueous solubility and bioavailability. The target compound’s lack of ionizable groups may necessitate formulation adjustments for therapeutic use .

Physicochemical Properties

- NMR Chemical Shifts : In analogs like (6S,9R)-roseoside, the 9R configuration correlates with a downfield ¹³C NMR shift (~77 ppm) at C-9, distinct from the ~74 ppm upfield shift in 9S isomers . Similar trends likely apply to the target compound’s isothiocyanato group.

- Optical Activity : (9R)-configured compounds exhibit specific optical rotations (e.g., +10.7 for dendalone derivatives), critical for chiral resolution and quality control .

Biological Activity

Cinchonan, specifically 9-isothiocyanato-6'-methoxy-, (9R)-, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

Cinchonan derivatives are characterized by their unique isothiocyanate functional group, which is known for its diverse biological activities. The specific stereochemistry of (9R)- is important as it influences the compound's interaction with biological targets.

Biological Activities

-

Antioxidant Activity :

- Studies have indicated that isothiocyanates exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress and preventing cellular damage.

- A study demonstrated that compounds with similar structures can reduce lipid peroxidation and protect against oxidative damage in cellular models .

-

Anticancer Properties :

- Isothiocyanates have been extensively studied for their anticancer effects. They are known to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

- Research has shown that cinchonan derivatives can inhibit tumor growth in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Activity :

- Enzyme Inhibition :

The biological activity of cinchonan, 9-isothiocyanato-6'-methoxy-, (9R)- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound enhances the production of ROS in cancer cells, leading to increased apoptosis.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cell division.

- Gene Expression Regulation : Cinchonan can alter the expression levels of genes associated with apoptosis and cell survival, further contributing to its anticancer effects .

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of a related isothiocyanate on patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group .

Case Study 2: Antioxidant Effects

In a controlled laboratory setting, cinchonan was tested against oxidative stress markers in human cell lines. The results showed a marked decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced cellular protection against oxidative damage .

Data Summary

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing (9R)-9-isothiocyanato-6'-methoxycinchonan with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves protecting the cinchona alkaloid’s hydroxyl group, followed by thiourea formation and subsequent treatment with thiophosgene to introduce the isothiocyanate group. Enantiomeric purity can be ensured using chiral column chromatography (e.g., Chiralpak® IA) and monitored via polarimetry or circular dichroism (CD) spectroscopy. Critical steps include controlling reaction temperature (<0°C during thiophosgene addition) and inert atmosphere to prevent racemization .

Q. How can researchers verify the structural integrity of the isothiocyanate group in this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is essential for confirming the -N=C=S group, with characteristic peaks at ~2050–2100 cm⁻¹ (N=C=S stretch). Complementary validation via ¹³C NMR should show a resonance at ~125–135 ppm for the thiocarbonyl carbon. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling (9R)-9-isothiocyanato-6'-methoxycinchonan in the lab?

- Methodological Answer : Due to acute toxicity (Category 4 for oral/dermal/inhalation routes), use fume hoods, nitrile gloves, and sealed containers. Emergency protocols should include immediate decontamination with 5% sodium bicarbonate for spills. Storage at -20°C under argon prevents degradation and minimizes exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for (9R)-9-isothiocyanato-6'-methoxycinchonan across different solvents?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Systematic testing using the shake-flask method (e.g., in water, DMSO, or chloroform) paired with HPLC quantification is recommended. For example, the compound’s poor aqueous solubility (logP ~3.5) contrasts with high solubility in DMSO (>50 mg/mL), necessitating solvent selection based on application (e.g., biological assays vs. organic synthesis) .

Q. What advanced techniques are suitable for analyzing chiral inversion or racemization during long-term storage?

- Methodological Answer : Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) can assess racemization. Use chiral HPLC (e.g., Daicel® columns) or supercritical fluid chromatography (SFC) for high-resolution separation. Mass spectrometry (LC-MS) detects degradation products, while molecular dynamics simulations predict stability based on steric hindrance around the (9R) center .

Q. How should researchers design experiments to evaluate the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The isothiocyanate group reacts selectively with primary amines (e.g., lysine residues in proteins). Design kinetic studies using pseudo-first-order conditions with excess amine (e.g., benzylamine) in anhydrous THF. Monitor reaction progress via UV-Vis (λ = 280 nm for thiourea adducts) and isolate products via flash chromatography. Control experiments with competing nucleophiles (e.g., thiols) clarify selectivity .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for interpreting conflicting bioactivity data in cell-based assays?

- Methodological Answer : Use Bland-Altman plots to assess inter-lab variability and dose-response curves (4-parameter logistic model) to quantify IC₅₀ differences. Confounding factors like cell passage number or serum batch should be standardized. Meta-analysis of raw data (e.g., via PRISMA guidelines) identifies outliers and improves reproducibility .

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Document critical parameters (e.g., reaction time, stoichiometry, and purification gradients) using electronic lab notebooks (ELNs). Share detailed spectra (¹H/¹³C NMR, HRMS) in supplementary materials. Collaborative validation via platforms like PubChem or Zenodo enhances transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.